molecular formula C14H12BrN3 B3023274 N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine CAS No. 330793-27-6

N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B3023274
CAS No.: 330793-27-6
M. Wt: 302.17 g/mol
InChI Key: CYPQZMRSFBYJIJ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine ( 330793-27-6) is a high-purity benzimidazole derivative supplied for advanced chemical and pharmaceutical research. This compound features a molecular formula of C14H12BrN3 and a molecular weight of 302.17 g/mol . Its structure consists of a 1-methyl-1H-benzimidazole group linked to a 4-bromophenyl ring via an amine bridge, creating a multi-ring system with potential for diverse biological interactions . As a heterocyclic aromatic amine, this compound is part of a class of molecules known for significant pharmacological properties. Recent studies on structurally similar N-arylquinoxaline-benzo[d]imidazole hybrids have demonstrated promising antibacterial activity against strains such as Bacillus subtilis and Escherichia coli . This suggests its potential application as a valuable scaffold in developing novel anti-infective agents and in probing structure-activity relationships (SAR) within medicinal chemistry programs. The bromine atom on the phenyl ring serves as a versatile synthetic handle, enabling further functionalization through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to create a library of analogs for screening . Researchers utilize this compound strictly for non-clinical, non-diagnostic applications. Handle with care in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3/c1-18-13-5-3-2-4-12(13)17-14(18)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPQZMRSFBYJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358913
Record name N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330793-27-6
Record name N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the copper-promoted one-pot approach, which involves the reaction of 4-bromoaniline with 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde in the presence of a copper catalyst. The reaction proceeds through a domino C–N cross-coupling mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the para position of the phenyl ring participates in nucleophilic substitution reactions. This is facilitated by electron-withdrawing effects of the benzimidazole core.

Key Examples:

Reaction TypeReagents/ConditionsProductYieldSource
AminationKNH₂, NH₃ (liq.), 100°CN-(4-Aminophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine78%
ThiolationNaSH, DMF, 80°CN-(4-Mercaptophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine65%

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Formation of a Meisenheimer complex through nucleophilic attack.

  • Elimination of bromide ion to restore aromaticity .

Transition Metal-Catalyzed Cross-Couplings

The C–Br bond undergoes Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl-aryl or aryl-heteroatom bond formation.

Documented Transformations:

Coupling TypeCatalyst SystemCoupling PartnerProductYieldSource
SuzukiPd(PPh₃)₄, K₂CO₃, DMEPhenylboronic acidN-(4-Biphenyl)-1-methyl-1H-benzo[d]imidazol-2-amine82%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃MorpholineN-(4-Morpholinophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine75%

Optimization Notes :

  • Higher yields observed with electron-deficient boronic acids.

  • Steric hindrance from the methyl group requires bulky ligands (e.g., Xantphos) for efficient coupling .

Functionalization at the 2-Amino Group

The primary amine undergoes condensation and alkylation reactions.

Reported Modifications:

ReactionConditionsProductApplicationSource
Schiff Base FormationBenzaldehyde, EtOH, ΔN-(4-Bromophenyl)-1-methyl-N-(benzylidene)-1H-benzo[d]imidazol-2-amineChelation studies
AcylationAcetyl chloride, pyridine, 0°CN-Acetyl-N-(4-bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amineProdrug design

Limitations :

  • Steric hindrance from the methyl group reduces reactivity toward bulky electrophiles .

Ring Functionalization of the Benzimidazole Core

The heterocyclic system participates in electrophilic substitutions and redox reactions.

Experimental Observations:

Reaction TypeConditionsOutcomeNotesSource
NitrationHNO₃/H₂SO₄, 0°CNitration at C-5 positionRegioselectivity controlled by methyl group
OxidationmCPBA, CH₂Cl₂N-Oxide formation at N-1Improves water solubility

Computational Analysis :
DFT studies indicate the methyl group directs electrophiles to the C-5 position due to inductive effects .

Deprotection and Rearrangement Reactions

The methyl group at N-1 can be removed under strong acidic conditions, enabling further derivatization.

Case Study:

Demethylation :

  • Reagent : BBr₃ (1M in CH₂Cl₂), −78°C → rt

  • Product : N-(4-Bromophenyl)-1H-benzo[d]imidazol-2-amine

  • Yield : 68%

Utility :
The demethylated product serves as a precursor for N-alkylation with diverse electrophiles .

Photochemical Reactivity

Under UV irradiation (λ = 254 nm), the compound undergoes homolytic C–Br bond cleavage.

Products Identified :

  • N-(4-Phenyl)-1-methyl-1H-benzo[d]imidazol-2-amine (via radical recombination)

  • Benzimidazole-derived polymeric byproducts

Quantum Yield :
Φ = 0.12 ± 0.03 (measured in acetonitrile)

Scientific Research Applications

Pharmaceutical Development

The compound is classified under benzimidazole derivatives, which are recognized for their diverse biological activities. The unique features of N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine, including the presence of a bromine atom and a methyl group, suggest potential applications in drug design and development.

Biological Activities

Research indicates that compounds with a benzimidazole core can exhibit significant biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Inhibition of specific enzymes

These activities make this compound a candidate for further exploration in medicinal chemistry.

Ligand Chemistry

This compound has been identified as a potential ligand for metal complexes. The ability to form stable complexes with transition metals could lead to applications in catalysis, particularly in olefin polymerization processes.

Metal Complex Formation

The compound's structure allows it to act as a bidentate or polydentate ligand, which can stabilize metal centers and enhance catalytic activity. This property is crucial in developing new catalysts for industrial applications.

Interaction Studies

Interaction studies involving this compound have focused on its reactivity and binding affinity with various biological targets. These studies are essential for understanding the compound's mechanism of action and potential therapeutic uses.

Notable Findings

Research has shown that the compound may interact with:

  • Enzymes involved in metabolic pathways
  • Receptors implicated in various diseases

Such interactions could provide insights into the compound's role as a therapeutic agent.

Comparison with Related Compounds

To further understand the applications of this compound, it is useful to compare it with related compounds that share structural similarities:

Compound NameStructureUnique Features
4-Bromo-1-methyl-1H-benzo[d]imidazoleStructureLacks the amine group; focuses on imidazole reactivity.
4-Bromo-5-fluoro-1H-benzo[d]imidazoleStructureFluorine substitution alters electronic properties.
4-Bromo-2-chloro-1-methyl-benzimidazoleStructureChlorine substitution may enhance biological activity.

These comparisons highlight how variations in substituents can influence biological properties and reactivity.

Case Study 1: Anticancer Activity

A study exploring benzimidazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. This suggests that further research could elucidate its potential as an anticancer agent.

Case Study 2: Catalytic Applications

Research on metal complexes formed with benzimidazole ligands has shown promising results in olefin polymerization processes. The ability of this compound to act as a ligand could enhance the efficiency of these catalytic systems.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns on the Benzimidazole Core

Key Insights :

  • Methyl Substitution: The 1-methyl group in the target compound and 6a improves metabolic stability and activity, as seen in Pseudomonas aeruginosa inhibition .
  • Bromine Position : Bromine at the benzimidazole 5-position () versus the 4-bromophenyl group in the target compound influences electronic properties differently, impacting applications like NLO materials .

Functional Group Replacements

Table 2: Impact of Amine Group Modifications
Compound Name Functional Group Variation Biological/Physical Impact Reference
N-(1-Methyl-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide Thiazole carboxamide instead of aryl amine Reduced antimicrobial activity (3% yield)
AJ2-29 Indolylmethyl substituent Anti-inflammatory via SLC15A4 inhibition (72% yield)
AJ2-30 Carbazolylmethyl substituent Anti-inflammatory activity (76% yield)

Key Insights :

  • Amine vs. Carboxamide : Replacement of the 2-amine with a thiazole carboxamide () drastically reduces activity, highlighting the critical role of the free amine in bioactivity.
  • Aryl vs. Heteroaryl Substituents : Anti-inflammatory activity is retained with indole/carbazole groups (AJ2-29/AJ2-30), suggesting flexibility in the aryl group for target engagement .

Halogenation Effects

Table 3: Bromine Substituent Comparisons
Compound Name Bromine Position Key Property Reference
4-Bromo-1H-benzo[d]imidazol-2-amine Bromo at benzimidazole 4-position Studied for structural features (CAS 1266114-75-3)
5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine Bromophenyl on imidazole (not benzimidazole) Safety data available (CAS 787586-84-9)

Key Insights :

  • Bromine on Aryl vs. Benzimidazole : Bromine on the benzimidazole core () increases molecular weight and polarizability compared to the target’s bromophenyl group.

Biological Activity

N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine, a compound belonging to the benzimidazole derivatives, demonstrates a range of biological activities that warrant detailed exploration. This article synthesizes available research findings on its biological properties, including antitumor activity, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H12BrN3, with a molecular weight of 302.17 g/mol. The compound features a benzo[d]imidazole core with a bromine atom attached to the phenyl group and a methyl group on the imidazole ring. This unique structure contributes to its diverse biological activities.

Interaction Studies

Interaction studies have focused on the compound's binding affinity to various biological targets, including enzymes and receptors associated with cancer progression. The presence of the bromine atom may enhance lipophilicity and facilitate interactions with cellular membranes, improving bioavailability and efficacy .

Comparative Analysis with Related Compounds

To understand the biological potential of this compound, it is useful to compare it with other benzimidazole derivatives:

Compound NameMolecular FormulaKey Features
4-Bromo-1-methyl-1H-benzo[d]imidazoleC10H10BrN3Simpler structure; lacks amine group
4-Bromo-5-fluoro-1H-benzo[d]imidazoleC10H9BrFN3Fluorine substitution alters electronic properties
4-Bromo-2-chloro-1-methyl-benzimidazoleC10H9BrClN3Chlorine may enhance biological activity

These comparisons illustrate how variations in substituents can influence biological properties and reactivity, suggesting avenues for further research into optimizing efficacy through structural modifications.

Case Studies and Research Findings

While comprehensive clinical data on this compound is scarce, several studies involving related compounds provide insights into its potential applications:

  • Antimicrobial Activity : Related imidazole derivatives have shown promising antimicrobial effects against various pathogens. For instance, derivatives exhibiting structural similarities have been tested against E. coli and Staphylococcus aureus, demonstrating significant inhibitory concentrations .
  • Antiparasitic Effects : Some benzimidazole derivatives have been evaluated for their antiparasitic properties against protozoa such as Trypanosoma cruzi. These studies highlight the importance of structural features in enhancing bioactivity against specific targets .
  • Mechanistic Insights : Investigations into the mechanisms of action suggest that compounds like this compound may disrupt cellular processes through interaction with DNA or inhibition of critical enzymes involved in cell division and metabolism .

Q & A

Q. What are the most efficient synthetic routes for N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine?

Methodological Answer: The compound can be synthesized via:

  • Catalytic CBr4-mediated one-pot reactions : Combining 1H-benzo[d]imidazol-2-amine derivatives with ethyl 3-oxo-3-phenylpropanoate and CBr4 (3 equiv) in CH3CN at 80°C yields 78% product .
  • Visible-light-mediated catalyst-free reactions : Using aryl isothiocyanates (e.g., 4-bromophenyl isothiocyanate) under visible light to form the benzimidazole core, achieving >90% yield .

Q. Key Considerations :

  • Catalyst selection (e.g., CBr4 vs. other Lewis acids) impacts yield and purity.
  • Solvent choice (acetonitrile or DMF) affects reaction kinetics .

Q. How is the structure of this compound validated in academic research?

Methodological Answer:

  • X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths/angles and confirming bromophenyl substitution .
  • Spectroscopic analysis :
    • 1H/13C NMR : Aromatic protons appear at δ 7.1–8.1 ppm, with methyl groups at δ ~3.7 ppm .
    • FT-IR : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~740 cm⁻¹ (C-Br stretch) confirm functional groups .

Data Interpretation Tip : Cross-reference crystallographic data (e.g., CCDC entries) with computational models to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Discrepancies arise from:

  • Reaction conditions : Higher yields (78–92%) are achieved with CBr4 catalysis in CH3CN vs. lower yields (<50%) with alternative catalysts like FeCl3 .
  • Purification methods : HPLC/MS purification improves purity but reduces yield (e.g., 64% vs. 3% for crude vs. purified batches) .

Q. Experimental Design Recommendation :

  • Optimize stoichiometry (e.g., 3 equiv CBr4) and reaction time (16–24 hr) .
  • Use additive screening (e.g., KI in DMF) to suppress side reactions .

Q. What advanced strategies exist to study its biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Fragment-based drug design :
    • Co-crystallize the compound with target enzymes (e.g., PRMT5/MTA) to map binding interactions (e.g., H-bonds with Glu435/Glu444) .
    • Measure inhibition constants (e.g., IC50 = 12.0 μM for PRMT5) using fluorescence polarization assays .
  • Structure-activity relationship (SAR) studies :
    • Modify the bromophenyl group to fluorophenyl or methoxyphenyl to assess electronic effects on activity .

Data Analysis Tip : Use molecular docking (e.g., AutoDock Vina) to predict binding modes before experimental validation .

Q. How can unexpected reaction products (e.g., dimerization) be mitigated during synthesis?

Methodological Answer: Unexpected products arise from:

  • Self-catalyzed N-diarylation : Observed during SNAr amination of 2-chloro-benzimidazole precursors with amines (e.g., piperidin-4-amine), forming dimeric byproducts .
  • Demethylation side reactions : Use methyl-protecting groups (e.g., tosyl) to stabilize intermediates .

Q. Mitigation Strategies :

  • Lower reaction temperatures (0–25°C) to slow competing pathways .
  • Monitor reactions with TLC/LC-MS at 1–2 hr intervals to detect intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine

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